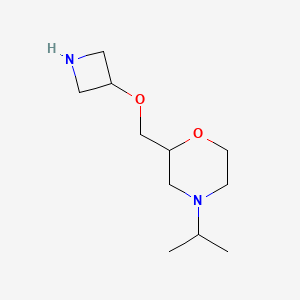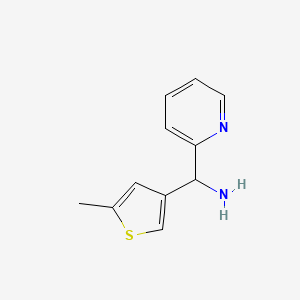![molecular formula C7H10O3 B15309725 2-Hydroxybicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B15309725.png)
2-Hydroxybicyclo[2.1.1]hexane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxybicyclo[2.1.1]hexane-2-carboxylic acid is a bicyclic compound with the molecular formula C7H10O3. This compound is characterized by its unique bicyclo[2.1.1]hexane structure, which consists of two fused cyclopropane rings. The presence of a hydroxyl group and a carboxylic acid group on the same carbon atom makes this compound an interesting subject for chemical research and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxybicyclo[2.1.1]hexane-2-carboxylic acid can be achieved through several methods. One common approach involves the [2+2] cycloaddition reaction of norbornene derivatives. This photochemical reaction allows for the formation of the bicyclo[2.1.1]hexane core structure. The hydroxyl and carboxylic acid groups can then be introduced through subsequent functionalization steps .
Industrial Production Methods
Industrial production of this compound typically involves large-scale photochemical reactors to perform the [2+2] cycloaddition reaction efficiently. The subsequent functionalization steps are carried out using standard organic synthesis techniques, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxybicyclo[2.1.1]hexane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The hydroxyl and carboxylic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acid derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
2-Hydroxybicyclo[2.1.1]hexane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with unique thermal and photo-responsive properties.
Mécanisme D'action
The mechanism of action of 2-Hydroxybicyclo[2.1.1]hexane-2-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. The bicyclic structure also allows for unique interactions with enzymes and receptors, potentially modulating their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Norbornene: A bicyclic compound with a similar core structure but lacking the hydroxyl and carboxylic acid groups.
2-Azabicyclo[2.1.1]hexane: A bicyclic compound with a nitrogen atom in place of one of the carbon atoms in the ring.
Uniqueness
2-Hydroxybicyclo[2.1.1]hexane-2-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups on the same carbon atom, which imparts distinct chemical reactivity and biological activity compared to other bicyclic compounds .
Propriétés
Formule moléculaire |
C7H10O3 |
|---|---|
Poids moléculaire |
142.15 g/mol |
Nom IUPAC |
2-hydroxybicyclo[2.1.1]hexane-2-carboxylic acid |
InChI |
InChI=1S/C7H10O3/c8-6(9)7(10)3-4-1-5(7)2-4/h4-5,10H,1-3H2,(H,8,9) |
Clé InChI |
CAFYBYRVGJVMEY-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC1C(C2)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(2-Methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B15309646.png)
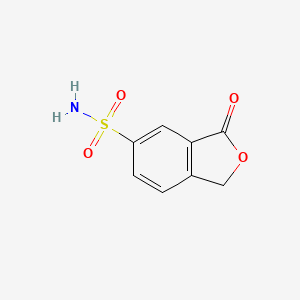
![5-[(Tert-butyldimethylsilyl)oxy]pent-2-ynal](/img/structure/B15309652.png)
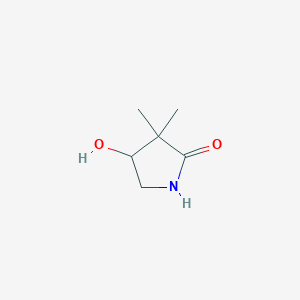
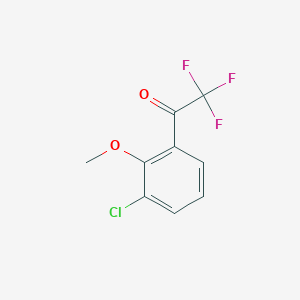
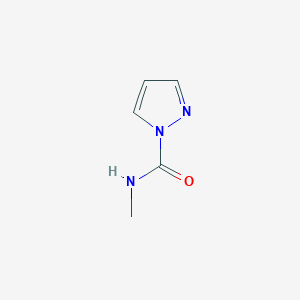
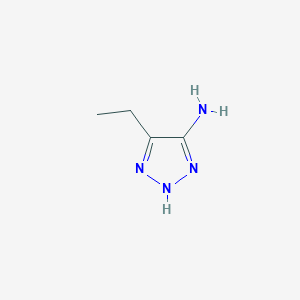
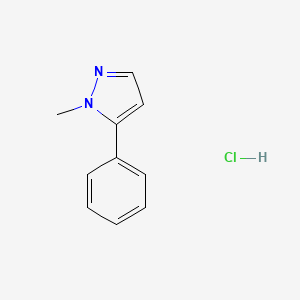
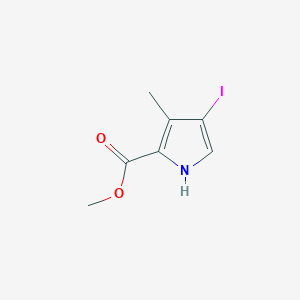
![3-(2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-1,3-oxazol-5-yl)propanoicacid](/img/structure/B15309694.png)

